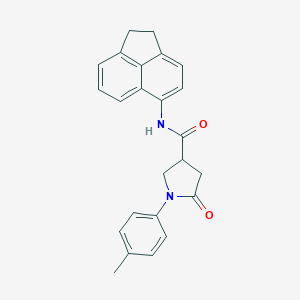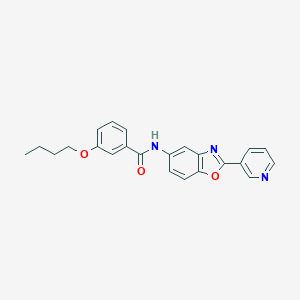
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DAPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPC is a pyrrolidine derivative that has been synthesized through a multi-step process involving several chemical reactions. The compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to modulate the expression of genes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of gene expression, and the reduction of oxidative stress and inflammation. These effects make N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide a promising candidate for further research in the areas of drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is that it can be synthesized in high yields and purity, making it suitable for further research applications. However, one limitation of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, including:
1. Further studies on the mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide to better understand its biological activities.
2. Investigation of the potential therapeutic applications of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in the treatment of cancer and other diseases.
3. Optimization of the synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide to improve its yield and purity.
4. Development of novel derivatives of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide with enhanced biological activities.
5. Evaluation of the safety and toxicity of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in animal models.
In conclusion, N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several chemical reactions, including the reaction of 1,2-dihydroacenaphthylene with 4-methylbenzaldehyde to form the intermediate compound, 1-(4-methylphenyl)-2-(1,2-dihydroacenaphthylen-5-yl)ethanone. This intermediate compound is then reacted with ethyl acetoacetate and ammonium acetate to form N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for further research applications.
Applications De Recherche Scientifique
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. These activities make N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide a promising candidate for further research in the areas of drug discovery and development. N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential therapeutic agent for cancer treatment.
Propriétés
Nom du produit |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C24H22N2O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-5-10-19(11-6-15)26-14-18(13-22(26)27)24(28)25-21-12-9-17-8-7-16-3-2-4-20(21)23(16)17/h2-6,9-12,18H,7-8,13-14H2,1H3,(H,25,28) |
Clé InChI |
YGWPEJBKPGPPHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)


![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)